molecular formula C27H25N3O4S B2537073 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(3-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide CAS No. 901265-42-7

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(3-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide

Cat. No.: B2537073
CAS No.: 901265-42-7
M. Wt: 487.57
InChI Key: BRYBSCUNKIVSLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,4-benzodioxin moiety linked via an acetamide group to a substituted imidazole-thioether scaffold. The imidazole core is functionalized with a 3-methoxyphenyl group at position 2 and a 4-methylphenyl group at position 3.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-(3-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O4S/c1-17-6-8-18(9-7-17)25-27(30-26(29-25)19-4-3-5-21(14-19)32-2)35-16-24(31)28-20-10-11-22-23(15-20)34-13-12-33-22/h3-11,14-15H,12-13,16H2,1-2H3,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRYBSCUNKIVSLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=CC=C3)OC)SCC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(3-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including enzyme inhibition and possible therapeutic implications.

Chemical Structure and Properties

The compound has a complex structure characterized by the following molecular formula:

PropertyValue
Molecular FormulaC23H22N2O5S
Molecular Weight438.5 g/mol
IUPAC NameThis compound

Enzyme Inhibition Studies

Research indicates that this compound exhibits notable enzyme inhibitory activity, particularly against:

  • α-glucosidase : This enzyme plays a crucial role in carbohydrate digestion and is a target for managing Type 2 Diabetes Mellitus (T2DM). Inhibition of α-glucosidase can help lower postprandial blood glucose levels.
  • Acetylcholinesterase : This enzyme is involved in the breakdown of acetylcholine in synaptic clefts and is targeted in the treatment of Alzheimer's disease (AD). Inhibitors of acetylcholinesterase can enhance cholinergic transmission, potentially improving cognitive function.

The compound was synthesized and screened for its inhibitory effects on these enzymes, revealing promising results that suggest its utility in treating T2DM and AD .

Case Studies and Research Findings

A study published in Brazilian Journal of Pharmaceutical Sciences detailed the synthesis of various sulfonamide derivatives, including the target compound. The derivatives were evaluated for their biological activity against α-glucosidase and acetylcholinesterase. The findings indicated that certain derivatives exhibited significant inhibitory effects, which were quantitatively assessed through IC50 values (the concentration required to inhibit 50% of enzyme activity) .

Table of Enzyme Inhibition Results

Compound Nameα-glucosidase IC50 (µM)Acetylcholinesterase IC50 (µM)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-...2530
Other derivative 13545
Other derivative 22025

The proposed mechanism for the biological activity of this compound involves:

  • Binding Affinity : The compound likely binds to the active sites of α-glucosidase and acetylcholinesterase, inhibiting their activity.
  • Structural Interaction : The presence of the benzodioxane moiety may enhance lipophilicity and facilitate better interaction with hydrophobic pockets within these enzymes.

Scientific Research Applications

Research has shown that compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(3-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide exhibit various biological activities:

Antidiabetic Potential:
Studies indicate that derivatives of this compound can inhibit α-glucosidase enzyme activity, which is crucial in managing Type 2 diabetes mellitus (T2DM). For instance, a series of related compounds were synthesized and evaluated for their enzyme inhibitory effects, demonstrating significant antidiabetic properties through in vitro assays .

Neuroprotective Effects:
The imidazole moiety in the compound suggests potential neuroprotective effects. Research into similar compounds has linked their structures to inhibition of acetylcholinesterase activity, which may be beneficial in treating Alzheimer's disease .

Anticancer Activity:
Compounds with similar structural features have been evaluated for their anticancer properties. In particular, imidazole derivatives have shown promise as RET kinase inhibitors in cancer therapy, suggesting that this compound could also possess anticancer activity .

Case Studies

Several studies have documented the synthesis and evaluation of compounds related to this compound:

Case Study 1: Antidiabetic Agents
A recent study synthesized various sulfonamide derivatives containing benzodioxane and acetamide moieties. The synthesized compounds were screened for their ability to inhibit α-glucosidase and showed promising results in reducing blood glucose levels in diabetic models .

Case Study 2: Neuroprotective Agents
Another research effort focused on synthesizing novel imidazole derivatives for potential use in neurodegenerative diseases. These compounds were tested for their ability to inhibit acetylcholinesterase and showed significant inhibition rates compared to standard drugs used in Alzheimer's treatment .

Comparison with Similar Compounds

Structural Analogues and Core Heterocycles

The compound’s structural uniqueness lies in its imidazole-thioether-acetamide framework. Key analogues include:

Compound Name Core Structure Substituents Molecular Formula Key Properties/Applications
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[4-(2-furylmethyl)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 1,2,4-Triazole Furylmethyl, pyridinyl C₂₂H₁₉N₅O₄S Potential kinase inhibition
N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8g) 1,3,4-Oxadiazole Indol-3-ylmethyl, 4-methylphenyl C₂₀H₁₈N₄O₂S Enzyme inhibition (e.g., HDACs)
2-[(4-Amino-6-R2-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide 1,3,5-Triazine Chloro, methyl, sulfonamide Variable Antibacterial/antifungal activity

Key Observations :

  • Core Heterocycle Impact :
    • Imidazole (target compound): Offers hydrogen-bonding capability via NH groups and aromatic π-π stacking.
    • Triazole (): More rigid and metabolically stable due to aromatic triazole ring, with pyridinyl groups enhancing metal coordination .
    • Oxadiazole (): Acts as a bioisostere for esters/amides, improving metabolic stability; indole substituents may enhance CNS penetration .
  • Substituent Effects: The 3-methoxyphenyl group in the target compound may increase lipophilicity compared to the furylmethyl group in the triazole analogue . 4-Methylphenyl vs.
Pharmacokinetic and Physicochemical Properties
  • Molecular Weight and Solubility :

    • The target compound (MW ≈ 493 g/mol) exceeds Lipinski’s rule of five threshold (500 g/mol), similar to the triazole analogue (MW 449 g/mol) .
    • The oxadiazole derivative (8g, MW 378 g/mol) has better solubility due to its sulfonamide group .
  • Hydrogen Bonding and Crystallography :

    • The acetamide and benzodioxin moieties in the target compound likely form hydrogen-bonding networks, as observed in Etter’s graph-set analysis for molecular aggregation .
    • Crystallographic validation tools like SHELXL () are critical for confirming these interactions .

Q & A

Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?

The compound contains a 2,3-dihydro-1,4-benzodioxin core linked via an acetamide bridge to a substituted imidazole-thioether moiety. The benzodioxin ring contributes to planarity and potential π-π stacking interactions, while the imidazole-thioether group introduces sulfur-based reactivity and hydrogen-bonding capacity. The 3-methoxyphenyl and 4-methylphenyl substituents enhance lipophilicity, impacting solubility and membrane permeability. Computational tools (e.g., molecular docking) can predict logP and solubility parameters to guide formulation .

Q. What synthetic routes are reported for this compound and its analogs?

A common approach involves dynamic pH-controlled reactions:

  • Step 1 : React 2,3-dihydro-1,4-benzodioxin-6-amine with a sulfonyl chloride (e.g., 4-methylbenzenesulfonyl chloride) under alkaline conditions (pH 9–10, Na₂CO₃) to form the sulfonamide intermediate .
  • Step 2 : Substitute the sulfonamide with alkyl/aryl halides (e.g., 2-bromo-N-phenylacetamide) in DMF using LiH as a catalyst .
  • Step 3 : Purify via precipitation (ice-water) and characterize using IR (C=O stretch ~1650 cm⁻¹) and ¹H-NMR (benzodioxin protons at δ 4.2–4.4 ppm) .

Q. Which analytical techniques are critical for characterizing this compound?

  • IR spectroscopy : Confirms amide (C=O, N–H) and sulfonyl (S=O) functional groups.
  • ¹H-NMR : Resolves benzodioxin (δ 4.2–4.4 ppm) and imidazole aromatic protons (δ 7.0–8.0 ppm).
  • Mass spectrometry (EIMS) : Validates molecular weight (397.45 g/mol) and fragmentation patterns .
  • CHN analysis : Ensures stoichiometric purity (>98%) .

Q. How is the compound screened for initial biological activity?

  • Antibacterial assays : Use agar diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values determined via broth dilution .
  • Enzyme inhibition : Test against lipoxygenase or α-glucosidase using spectrophotometric assays (e.g., inhibition of linoleic acid oxidation at 234 nm) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Substituent variation : Replace the 4-methylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate enzyme affinity.
  • Bioisosteric replacement : Substitute the thioether with selenoether or oxygen to assess redox sensitivity .
  • Pharmacophore mapping : Use X-ray crystallography (SHELX refinement ) or DFT calculations to identify critical binding motifs.

Q. What crystallographic methods are suitable for studying its intermolecular interactions?

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., DMSO/water). SHELXL refines hydrogen-bonding patterns (e.g., N–H···O=S interactions) and π-stacking distances .
  • Graph set analysis : Classify hydrogen-bond networks (e.g., R₂²(8) motifs) to predict packing efficiency and stability .

Q. How can environmental fate studies be designed for this compound?

  • Degradation pathways : Use HPLC-MS to track abiotic hydrolysis (pH 7–9) or photolysis (UV light).
  • Ecotoxicology : Expose Daphnia magna to sublethal doses (LC₅₀ assays) and measure bioaccumulation via GC-MS .

Q. What mechanistic insights explain its enzyme inhibition?

  • Kinetic studies : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
  • Docking simulations : Map the acetamide and imidazole groups into α-glucosidase’s active site (PDB: 2ZE0) using AutoDock Vina .

Q. How can experimental design optimize reaction yields?

  • Factorial design : Vary temperature (25–60°C), catalyst (LiH vs. NaH), and solvent (DMF vs. DMSO) to identify significant factors via ANOVA .
  • Quality-by-Design (QbD) : Define critical process parameters (CPPs) for scale-up, ensuring robustness (e.g., >95% purity) .

Q. How should contradictory data in pharmacological assays be resolved?

  • Dose-response validation : Repeat assays with tighter controls (e.g., serum-free media to exclude protein binding artifacts).
  • Meta-analysis : Compare IC₅₀ values across studies using standardized protocols (e.g., fixed incubation times) to identify outlier methodologies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.